Fmoc-alpha-methyl-DL-glutamic acid
Overview
Description
Fmoc-alpha-methyl-DL-glutamic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-alpha-methyl-DL-glutamic acid is primarily used as a protecting group in peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with the amino groups of amino acids. It forms a protective layer around these groups, preventing them from reacting with other compounds during the peptide synthesis process . This protection is temporary and can be removed under specific conditions, allowing the amino groups to participate in peptide bond formation .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amino groups of amino acids, allowing for the controlled formation of peptide bonds. This process is essential for the synthesis of peptides of significant size and complexity .
Pharmacokinetics
Its role in peptide synthesis suggests that it would have a significant impact on the bioavailability of the resulting peptides .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino groups of amino acids, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of significant size and complexity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of certain bases can remove the Fmoc group, allowing the amino groups to participate in peptide bond formation . Additionally, the stability of this compound can be affected by factors such as temperature and pH .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGKHGDLMQZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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